molecular formula C7H10N2O2 B12869397 (R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B12869397
M. Wt: 154.17 g/mol
InChI Key: OAJLTKZYCPGQMS-SCSAIBSYSA-N
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Description

®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that features an isoxazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybenzoic acid: Similar structure but lacks the isoxazole ring.

    4-Amino-5,6,7,8-tetrahydroquinoline: Contains a similar tetrahydro structure but with a different ring system.

    Isoxazole derivatives: Compounds with variations in the substitution pattern on the isoxazole ring.

Uniqueness

®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific combination of an isoxazole ring fused to a benzene ring, along with the presence of an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(4R)-4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10)/t4-/m1/s1

InChI Key

OAJLTKZYCPGQMS-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)ONC2=O)N

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)N

Origin of Product

United States

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